4-Nitrophenyl (tetrachloroethylidene)carbamate
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Overview
Description
4-Nitrophenyl (tetrachloroethylidene)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties. This compound is characterized by the presence of a 4-nitrophenyl group and a tetrachloroethylidene moiety, which contribute to its unique chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl (tetrachloroethylidene)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with tetrachloroethylidene amine in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (tetrachloroethylidene)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles such as amines and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) in an organic solvent.
Reduction: Hydrogen gas and palladium on carbon or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted carbamates.
Reduction: 4-Aminophenyl (tetrachloroethylidene)carbamate.
Hydrolysis: 4-Nitrophenol and tetrachloroethylidene amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-nitrophenyl (tetrachloroethylidene)carbamate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tetrachloroethylidene moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: A related compound used as a reagent for the activation of alcohols, thiols, and amines.
4-Nitrophenyl carbonate: Another similar compound used as a protecting group in organic synthesis.
4-Nitrophenyl carbamate: A compound with similar structural features but different reactivity and applications.
Uniqueness
4-Nitrophenyl (tetrachloroethylidene)carbamate is unique due to the presence of the tetrachloroethylidene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a potential candidate for the development of new therapeutic agents .
Properties
CAS No. |
823190-72-3 |
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Molecular Formula |
C9H4Cl4N2O4 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(1,2,2,2-tetrachloroethylidene)carbamate |
InChI |
InChI=1S/C9H4Cl4N2O4/c10-7(9(11,12)13)14-8(16)19-6-3-1-5(2-4-6)15(17)18/h1-4H |
InChI Key |
UBYFKOSCDOAEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N=C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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